molecular formula C21H18N2O4 B1245609 Homocamptothecin CAS No. 186669-19-2

Homocamptothecin

Cat. No.: B1245609
CAS No.: 186669-19-2
M. Wt: 362.4 g/mol
InChI Key: PAEZRCINULFAGO-OAQYLSRUSA-N
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Description

Homocamptothecin is a semisynthetic analogue of camptothecin, a naturally occurring quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is characterized by a seven-membered β-hydroxylactone ring, which is a modification of the six-membered α-hydroxylactone ring found in camptothecin. This structural alteration enhances the stability of the lactone ring, making this compound a more potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocamptothecin is synthesized through a semisynthetic process that involves the insertion of a methylene spacer between the alcohol moiety and the carboxyl function of camptothecin. This process results in the formation of a seven-membered β-hydroxylactone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the ring expansion and stabilization of the lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of camptothecin from natural sources, followed by chemical modification to introduce the methylene spacer. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Homocamptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced stability and biological activity .

Scientific Research Applications

Homocamptothecin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationship of topoisomerase I inhibitors.

    Biology: Employed in cell biology studies to investigate the mechanisms of DNA replication and transcription.

    Medicine: Explored as a potential anticancer agent due to its potent inhibition of topoisomerase I. .

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Homocamptothecin exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. The compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the religation of DNA strands. This leads to the accumulation of single-strand breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Uniqueness of Homocamptothecin: this compound is unique due to its seven-membered β-hydroxylactone ring, which provides enhanced stability and reduced protein binding in human plasma. This structural modification results in a more potent inhibition of topoisomerase I and greater efficacy in anticancer activity compared to its parent compound and other derivatives .

Biological Activity

Homocamptothecin (hCPT) is a semisynthetic derivative of camptothecin (CPT), characterized by a unique E-ring modification that enhances its biological activity and stability. This article explores the biological activity of hCPT, focusing on its mechanisms of action, efficacy against various cancer types, and comparative studies with other topoisomerase I inhibitors.

Structural Characteristics

This compound features a seven-membered β-hydroxylactone ring, achieved by inserting a methylene spacer between the alcohol moiety and the carboxyl function of the naturally occurring six-membered α-hydroxylactone found in CPT. This modification results in:

  • Increased Stability : The lactone structure is less reactive, leading to enhanced stability in biological systems.
  • Decreased Protein Binding : This property allows for improved bioavailability and reduced side effects compared to traditional camptothecin derivatives .

The primary mechanism of action for hCPT is its role as a topoisomerase I inhibitor . It stabilizes the Topo I-DNA cleavage complex, which is crucial for DNA replication and transcription. Key findings include:

  • Enhanced DNA Cleavage : hCPT demonstrates a higher level of DNA cleavage compared to CPT, particularly at specific nucleotide sequences such as T/G and AAC/G sites. This specificity may contribute to its superior antiproliferative effects .
  • Inhibition of Tumor Cell Growth : Studies have shown that hCPT can effectively inhibit the proliferation of various human tumor cell lines, including colon cancer (HT29), lung cancer (A427), and prostate cancer (PC-3) cells .

Comparative Efficacy

This compound has been tested against several established chemotherapeutic agents. In comparative studies:

  • In Vitro Potency : hCPT exhibited greater antiproliferative activity than both CPT and other topoisomerase I inhibitors like topotecan (TPT). For instance, in assays involving human colon cancer cells, hCPT demonstrated significantly higher cytotoxicity than CPT at lower concentrations .
  • Resistance Overcoming : In models of drug-resistant cancer cells, hCPT maintained efficacy where conventional drugs failed, suggesting its potential as a treatment option for resistant tumors .

Case Studies and Experimental Findings

Several studies have documented the biological activity of hCPT:

  • Colon Cancer Study : A study evaluated the effects of hCPT on HT29 colon carcinoma cells, revealing that it induced more stable protein-DNA complexes compared to CPT. Immunoblotting showed effective trapping of Topo I on DNA by hCPT .
  • Lung Cancer Models : Research on A427 non-small cell lung cancer cells indicated that fluorinated analogs of hCPT exhibited potent cytotoxicity, outperforming traditional treatments in both efficacy and stability .
  • Pharmacokinetics : The pharmacokinetic profile of hCPT suggests favorable absorption and distribution characteristics due to its modified structure, leading to prolonged therapeutic effects in vivo .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Comparison with CPTNotes
HT290.52x more potentEnhanced Topo I inhibition
A4270.81.5x more potentStronger cytotoxicity observed
PC-30.73x more potentEffective against resistant strains

Properties

IUPAC Name

(20R)-20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZRCINULFAGO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186669-19-2
Record name E-Homocamptothecin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186669192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-HOMOCAMPTOTHECIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3LFU8GLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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